molecular formula C19H25N5O2S B2523287 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine CAS No. 1219903-38-4

3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine

Cat. No. B2523287
CAS RN: 1219903-38-4
M. Wt: 387.5
InChI Key: SRHZQWXBZKQKMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine" is a structurally novel molecule that has been identified as a potential therapeutic agent. It is part of a broader class of compounds that have been synthesized and evaluated for various biological activities, including anti-tubercular, antimicrobial, and muscarinic antagonist properties. The compound features a pyridazine core substituted with piperazin-1-yl and pyrrolidin-1-yl groups, which are further modified with benzylsulfonyl and other functional groups to enhance activity and selectivity .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the use of palladium catalysis and electrophilic substitution reactions. For instance, the synthesis of a related fluorophenyl piperazine derivative was achieved through a four-step synthetic approach, which included the introduction of a trimethylstannyl leaving group via palladium catalysis . Although the specific synthesis of "3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine" is not detailed in the provided papers, similar synthetic strategies could be employed, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as IR, NMR, and mass spectrometry. Single crystals were developed for some derivatives to further study their structure . These techniques are crucial for confirming the identity and purity of the synthesized compounds and for understanding their molecular interactions, which can be studied through docking studies to predict their biological activity .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the presence of the piperazine and pyrrolidinyl groups, as well as the benzylsulfonyl moiety. These functional groups can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions. The reactivity can also be tailored to generate a diverse array of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms and functional groups can affect properties like solubility, stability, and bioavailability. For example, the optimization of benzoylpiperidine-based inhibitors resulted in compounds with good oral bioavailability and desirable pharmacokinetic profiles . The cytotoxicity and antimicrobial activity of these compounds are also important properties that have been evaluated, with some compounds showing significant activity against various microbial strains and low toxicity to human cells .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of sulfonamide and amide derivatives, including structures similar to 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine, has been a topic of research due to their potential antimicrobial, antifungal, and antimalarial activities. For instance, compounds containing piperazine rings and imidazo[1,2-b]pyridazine moieties were synthesized and demonstrated in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016). Additionally, sulfones analogous to bis-(4-aminophenyl)sulfone with heterocyclic nuclei substituted with various groups were synthesized, showing good antitubercular activity in vitro (Desideri et al., 1980).

Supramolecular Complexes

Research on supramolecular complexes involving sulfadiazine and pyridines, which are chemically related to 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine, has revealed their ability to form co-crystals and salts through hydrogen-bond motifs. These studies not only provide insight into the structural versatility of sulfadiazine derivatives but also their potential for designing new pharmaceutical compounds (Elacqua et al., 2013).

Anticancer and Antimicrobial Potentials

Derivatives of piperazine and pyridazine have been investigated for their biological activities. For example, aromatic sulfonamide derivatives have shown potential as anti-inflammatory and analgesic agents, indicating a broad spectrum of biological activities for piperazine-based compounds (Abbas et al., 2016). Similarly, compounds based on the pyridazine nucleus were synthesized for their antimicrobial activities, further highlighting the versatility of pyridazine derivatives in medicinal chemistry (El‐Emary, Al-muaikel, & Moustafa, 2002).

Molecular Docking Studies

The relevance of molecular docking studies in the context of piperazine and pyridazine derivatives, similar to 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine, cannot be overstated. Such studies help in understanding the binding affinities and interaction patterns of these compounds with biological targets, thereby aiding in the rational design of drugs with improved efficacy and selectivity (Abbas et al., 2016).

properties

IUPAC Name

3-(4-benzylsulfonylpiperazin-1-yl)-6-pyrrolidin-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S/c25-27(26,16-17-6-2-1-3-7-17)24-14-12-23(13-15-24)19-9-8-18(20-21-19)22-10-4-5-11-22/h1-3,6-9H,4-5,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHZQWXBZKQKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.